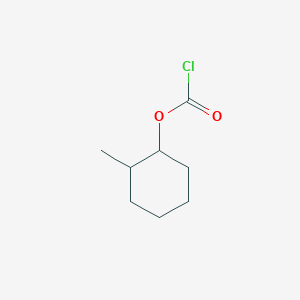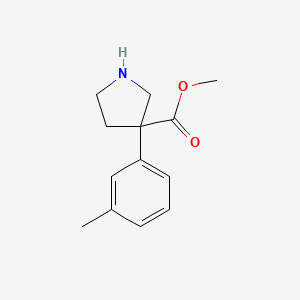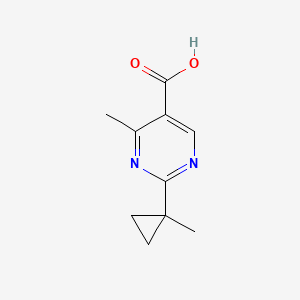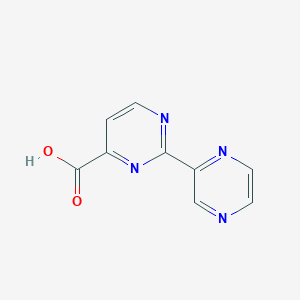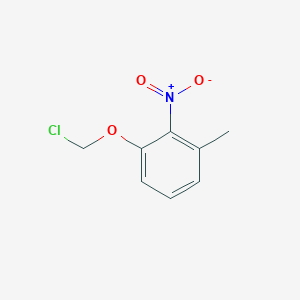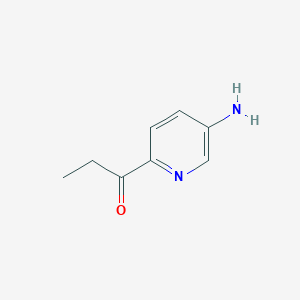
1-(2-methoxypropyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxypropyl)-1H-pyrazol-4-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
The synthesis of 1-(2-methoxypropyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-methoxypropylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chloro-1H-pyrazole and 2-methoxypropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or dimethylformamide, and heated to reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
1-(2-methoxypropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions.
科学的研究の応用
1-(2-methoxypropyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biological research to study enzyme interactions, receptor binding, and other biochemical processes.
Industrial Applications: The compound is investigated for its potential use in various industrial processes, including as a precursor for the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(2-methoxypropyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
類似化合物との比較
1-(2-methoxypropyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-methoxyethyl)-1H-pyrazol-4-amine: This compound has a similar structure but with an ethyl group instead of a propyl group. It may exhibit different chemical and biological properties due to the difference in alkyl chain length.
1-(2-methoxypropyl)-1H-pyrazol-3-amine: This isomer has the amine group at the 3-position instead of the 4-position. The positional isomerism can lead to variations in reactivity and biological activity.
1-(2-methoxypropyl)-3-methyl-1H-pyrazol-4-amine: This compound has an additional methyl group at the 3-position, which can influence its chemical and biological properties.
特性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
1-(2-methoxypropyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O/c1-6(11-2)4-10-5-7(8)3-9-10/h3,5-6H,4,8H2,1-2H3 |
InChIキー |
QQGROPPVCKZCOB-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(C=N1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


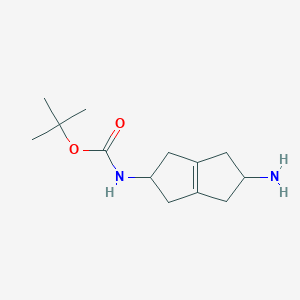
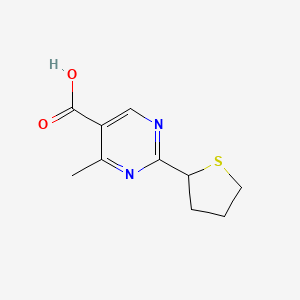
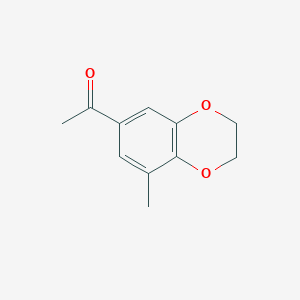
![6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13177237.png)
![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13177240.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
![1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13177250.png)
